
AZ505
概要
説明
AZ505 is a potent, selective inhibitor of SET and MYND domain-containing protein 2 (SMYD2), a lysine methyltransferase implicated in cancer, renal injury, and metabolic disorders.
準備方法
合成経路と反応条件: AZ505の合成には、ベンゾオキサジニル-エチルアミノエチル-プロパンアミド化合物の形成をもたらす一連の化学反応が含まれます反応条件は通常、目的の生成物を高い純度で得るために、有機溶媒、触媒、および制御された温度の使用を含みます .
工業生産方法: this compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、コストと環境への影響を最小限に抑えながら、収率と純度を最大限に高めるために反応条件を最適化することが含まれます。 ハイスループット化学スクリーニング法とクロマトグラフィーなどの高度な精製技術の使用により、研究および潜在的な治療用途に適した高品質のthis compoundが生産されます .
化学反応の分析
反応の種類: AZ505は、その構造中に反応性の官能基が存在するため、主に置換反応を受けます。これらの反応には、分子内の特定の原子または基の置換が含まれ、さまざまな誘導体の形成につながります。
一般的な試薬と条件: this compoundを含む反応で使用される一般的な試薬には、有機溶媒、酸、塩基、および触媒が含まれます。反応条件は通常、化合物の完全性を維持しながら、目的の変換を達成するために最適化されます。
形成される主な生成物: this compoundを含む反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 これらの生成物には、さまざまな生物活性と特性を示す可能性のある、this compoundのさまざまな置換誘導体を含めることができます .
4. 科学研究アプリケーション
化学: 化学では、this compoundは、SMYD2の阻害とそのヒストンおよび非ヒストンタンパク質のメチル化への影響を研究するためのツール化合物として使用されます。 この研究は、遺伝子調節とクロマチン状態におけるSMYD2の役割を解明するのに役立ちます .
生物学: 生物学では、this compoundは、SMYD2の生物学的機能とそのさまざまな細胞プロセスにおける役割を調べるために使用されます。 研究によると、this compoundはSMYD2の活性を調節することができ、遺伝子発現と細胞行動の変化につながります .
医学: 医学では、this compoundは、腫瘍形成に関与するタンパク質のメチル化を阻害する能力により、抗がん剤としての可能性を示しています。 研究により、this compoundは癌細胞の増殖を抑制し、感染したマクロファージの炎症反応を強化することが示されています .
産業: 産業セクターでは、this compoundは、SMYD2を標的とする新しい治療薬の開発に使用されます。 SMYD2の選択的な阻害により、創薬および開発のための貴重な化合物となっています .
科学的研究の応用
Triple-Negative Breast Cancer
AZ505 has demonstrated significant anti-tumor effects in models of triple-negative breast cancer (TNBC). In vivo studies showed that daily administration of this compound at a dose of 40 mg/kg resulted in:
- Tumor Growth Inhibition : this compound treatment significantly retarded tumor growth in xenograft models using MDA-MB231 and MDA-MB468 cells .
- Induction of Apoptosis : Analysis revealed increased apoptosis in tumor cells treated with this compound, as measured by TUNEL assays .
- Cell Proliferation Suppression : The compound inhibited cell proliferation in a dose-dependent manner in both TNBC and estrogen receptor-positive breast cancer cell lines .
Renal Cell Carcinoma
Research indicates that this compound may serve as a biomarker for renal cell tumors due to its role in modulating SMYD2 activity. Studies have shown that inhibiting SMYD2 with this compound can affect renal cancer cell proliferation and migration, suggesting potential therapeutic implications .
Effects on Osteoblasts and Osteoclasts
This compound has been studied for its dual effects on bone metabolism:
- In Vitro Effects : this compound promoted osteoblast differentiation and increased markers such as alkaline phosphatase (ALP) and osteocalcin while suppressing osteoclast differentiation by reducing TRAP staining and expression of osteoclast markers like cathepsin K .
Parameter | Control | This compound Treatment |
---|---|---|
ALP Activity | Baseline | Increased |
Osteocalcin Expression | Baseline | Increased |
TRAP Staining | Positive | Decreased |
Cathepsin K Expression | High | Decreased |
- In Vivo Effects : Contrary to in vitro findings, this compound administration in mice resulted in decreased trabecular bone mass, indicating a catabolic effect on bone metabolism. This discrepancy highlights the importance of validating in vitro results with in vivo studies .
Study on Bone Metabolism
A study evaluated the effects of this compound on bone metabolism using female mice treated with varying doses over four weeks. The findings indicated:
- A significant reduction in trabecular bone mass despite initial observations of increased osteoblast activity in vitro.
- Upregulation of RANKL expression by osteoblasts was noted, contributing to enhanced osteoclastogenesis and subsequent bone loss .
Study on Cancer Models
In another study focusing on TNBC, this compound was tested for its effects on tumor growth and cell migration:
作用機序
AZ505は、SMYD2の基質結合を競合的に阻害することで効果を発揮します。酵素のペプチド結合溝に結合し、ヒストンおよび非ヒストンタンパク質のメチル化を防ぎます。この阻害は、補因子S-アデノシルメチオニン(SAM)の存在に依存します。 SMYD2のメチル化活性を阻害することにより、this compoundは遺伝子発現とクロマチン状態を調節し、さまざまな生物学的効果をもたらします .
類似化合物:
- LLY-507
- BAY-598
- BCI-121
- EPZ031686
比較: this compoundは、SMYD2の阻害剤として、その高い選択性と効力においてユニークです。他の類似化合物と比較して、this compoundは有意に低いIC50値を示し、その強力な阻害活性を示しています。 さらに、this compoundは、他のタンパク質リシンメチルトランスフェラーゼに対して最小限のオフターゲット効果を示し、SMYD2の特定の機能を研究するための貴重なツールとなっています .
類似化合物との比較
Mechanism and Selectivity :
- AZ505 competitively inhibits SMYD2 by binding to its lysine access channel, SAM (S-adenosylmethionine) binding site, and peptide-binding groove, effectively blocking substrate interactions .
- It exhibits high selectivity for SMYD2 (IC50 = 0.12 μM), with >600-fold selectivity over other methyltransferases like SMYD3, DOT1L, and EZH2 (IC50 > 83.3 μM) .
Pharmacological Profile and Selectivity
Key Observations :
- This compound and A-893 belong to the benzoxazinone series, while LLY-507 is a pyrrolidine derivative. All three inhibit SMYD2 but differ in potency and structural binding .
- This compound’s high selectivity makes it superior to pan-methyltransferase inhibitors like BCI-121 (SMYD3) or GSK-503 (EZH2), which target distinct enzymes .
Structural and Functional Differences
- This compound: Contains a benzoxazinone core, cyclohexyl group, and dichlorophenyl moiety, enabling deep penetration into SMYD2’s active site .
- A-893: Shares this compound’s benzoxazinone scaffold but lacks detailed structural binding data .
Therapeutic Efficacy Across Disease Models
Key Findings :
- This compound demonstrates broad efficacy in vivo, validated across multiple cancer types, kidney injury models, and metabolic disorders.
- LLY-507 and A-893 lack comparable in vivo validation, particularly in non-cancer contexts .
Limitations and Context-Dependent Effects
- Bone Metabolism : this compound promotes osteoblast differentiation in vitro but exacerbates bone loss in vivo due to RANKL upregulation, highlighting the complexity of translating in vitro findings .
- Dosage Sensitivity : In TNBC, 20 μM this compound induces apoptosis in vitro, while 40 mg/kg/day is required for tumor suppression in mice .
生物活性
AZ505 is a selective inhibitor of the lysine methyltransferase SMYD2, which has garnered attention for its potential therapeutic applications in various diseases, particularly in oncology and bone metabolism. This article delves into the biological activity of this compound, summarizing key research findings, effects on cellular processes, and implications for treatment strategies.
This compound specifically targets SMYD2, a histone methyltransferase implicated in the regulation of gene expression through chromatin modification. By inhibiting SMYD2, this compound disrupts the methylation of target proteins, which can lead to altered cellular behaviors such as proliferation, differentiation, and apoptosis.
Key Findings on Biological Activity
- Cancer Cell Proliferation : this compound has been shown to suppress the proliferation of various cancer cell lines. For instance, in studies involving clear cell renal carcinoma (ccRCC), this compound inhibited cell migration and invasion by disrupting the SMYD2/miR-125b/DKK3 pathway, leading to reduced tumor growth in xenograft models .
- Bone Metabolism : Research indicates that this compound exhibits dual effects on bone metabolism. In vitro studies demonstrate that this compound promotes osteoblast differentiation and mineralization while simultaneously inhibiting osteoclastogenesis. However, in vivo experiments revealed a catabolic effect on bone mass, suggesting that while this compound may enhance bone cell activity in culture, it can lead to decreased bone density in living organisms due to increased RANKL expression .
Summary of In Vitro and In Vivo Effects
Biological Activity | In Vitro Findings | In Vivo Findings |
---|---|---|
Osteoblast Differentiation | Increased ALP activity and mineralization; upregulation of osteoblast markers (Runx2, osteocalcin) | Decreased trabecular bone mass despite increased RANKL expression |
Cancer Cell Proliferation | Suppressed growth in ccRCC and other cancer types | Reduced tumor growth in xenograft models |
Immune Response | Enhanced pro-inflammatory responses in macrophages | Increased pathogen multiplication in certain models |
Case Study 1: Clear Cell Renal Carcinoma (ccRCC)
A cohort study involving 186 ccRCC patients demonstrated that higher levels of SMYD2 correlated with poor prognosis. Treatment with this compound not only inhibited cell proliferation but also enhanced sensitivity to conventional chemotherapeutics by downregulating P-glycoprotein expression .
Case Study 2: Bone Metabolism
In a controlled study examining the effects of this compound on bone metabolism, researchers found that while this compound enhanced osteoblast activity in vitro (as evidenced by increased ALP staining), it paradoxically led to a reduction in bone mass when administered to mice. This finding underscores the complexity of translating in vitro results to in vivo outcomes .
Q & A
Basic Research Questions
Q. What is the primary molecular target of AZ505, and how does its selectivity compare to other methyltransferases?
this compound is a potent, selective inhibitor of SMYD2, a lysine methyltransferase implicated in cancer and metabolic diseases. It exhibits an IC50 of 0.12 µM for SMYD2 and demonstrates >600-fold selectivity over related enzymes like SMYD3, DOT1L, and EZH2 . Structural studies reveal this compound binds to SMYD2’s substrate-binding groove, competitively inhibiting methyltransferase activity .
Q. What experimental assays are recommended to validate this compound’s inhibitory effects in vitro?
Key methodologies include:
- Western blotting : Assess downstream targets (e.g., p53K370me1 reduction, BAX/BCL-2 ratio changes) .
- Cell viability assays : Use WST-8 or MTT to quantify dose-dependent growth inhibition (e.g., IC50 ranges: 0–12 µM in osteogenesis studies) .
- Flow cytometry : Analyze cell cycle arrest (e.g., G0/G1 phase blockade in breast cancer models) .
Advanced Research Questions
Q. How does this compound’s mechanism of action vary across disease models, such as cancer versus metabolic disorders?
- In cancer : this compound suppresses proliferation by downregulating oncogenic pathways (e.g., miR-125b in renal carcinoma) and inducing apoptosis via caspase-3 activation and BAX/BCL-2 imbalance .
- In metabolic diseases : In NASH models, this compound reduces hepatic steatosis by inhibiting SMYD2’s enzymatic activity, independent of protein expression levels. This improves lipid profiles (↓ liver triglycerides by 40%) and reduces ALT/AST levels .
- Contradiction : this compound exhibits anti-apoptotic effects in cisplatin-induced kidney injury (↓ TUNEL-positive cells) but promotes apoptosis in cancer contexts. This highlights context-dependent SMYD2 roles .
Q. What are optimal in vivo dosing regimens for this compound in preclinical studies?
- Dosage : 10 mg/kg administered intraperitoneally 3×/week in murine NASH models .
- Duration : 2 months of treatment under a Western diet (WD) effectively reverses hepatic lipid accumulation .
- Controls : Use vehicle (2.5% DMSO in saline) to account for solvent effects .
Q. How can researchers reconcile contradictory findings in this compound’s impact on apoptosis?
- Tissue-specific pathways : In renal injury, this compound suppresses p53/p21-mediated apoptosis, while in cancer, it activates pro-apoptotic signals via SMYD2-dependent miR-125b downregulation .
- Experimental design : Include tissue-specific markers (e.g., p-p53 in cancer vs. p21/Tubulin in metabolic models) and validate with genetic knockdown (siRNA/SMYD2) to confirm target specificity .
Q. What methodologies are critical for studying this compound’s role in osteogenesis?
- Alizarin Red Staining : Quantify mineralization in osteoblast cultures (this compound increases positive staining by 2.5-fold at 12 µM) .
- qPCR : Measure osteogenic genes (Runx2, Osterix, Cola1) upregulated by this compound .
- Dose optimization : Balance toxicity (↓ cell viability at >12 µM) and osteogenic efficacy .
Q. Methodological Guidance
Q. How should researchers design experiments to assess this compound’s synergy with other therapies?
特性
IUPAC Name |
N-cyclohexyl-3-[2-(3,4-dichlorophenyl)ethylamino]-N-[2-[2-(5-hydroxy-3-oxo-4H-1,4-benzoxazin-8-yl)ethylamino]ethyl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38Cl2N4O4/c30-23-8-6-20(18-24(23)31)10-13-32-15-12-27(38)35(22-4-2-1-3-5-22)17-16-33-14-11-21-7-9-25(36)28-29(21)39-19-26(37)34-28/h6-9,18,22,32-33,36H,1-5,10-17,19H2,(H,34,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBVHXXKHSODII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CCNCCC2=C3C(=C(C=C2)O)NC(=O)CO3)C(=O)CCNCCC4=CC(=C(C=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38Cl2N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。